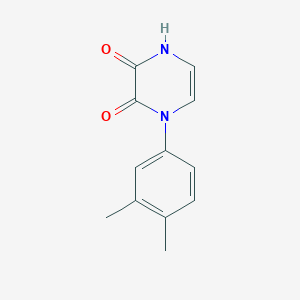

1-(3,4-dimethylphenyl)pyrazine-2,3(1H,4H)-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3,4-dimethylphenyl)-1H-pyrazine-2,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-3-4-10(7-9(8)2)14-6-5-13-11(15)12(14)16/h3-7H,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMKOBHKJCUJFTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=CNC(=O)C2=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Pyrazine-2,3-dione Core in Modern Drug Discovery

An In-Depth Technical Guide to the Properties of N-aryl pyrazine-2,3-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1][2][3][4] This structural motif is present in a variety of biologically significant molecules, from naturally occurring compounds to a multitude of synthetic drugs approved for clinical use.[3][5][6] The unique electronic properties and hydrogen bonding capabilities of the pyrazine nucleus allow for potent and selective interactions with a wide range of biological targets.[1][2]

Within this important class of heterocycles, the N-aryl pyrazine-2,3-dione framework has emerged as a particularly promising core for the development of novel therapeutic agents. The dione functionality introduces additional points for hydrogen bonding and potential metabolic stability, while the N-aryl substituent provides a critical handle for modulating physicochemical properties and directing target specificity. The strategic placement of various functional groups on the aryl ring allows for the fine-tuning of a compound's electronic and steric profile, which is essential for optimizing its structure-activity relationship (SAR).

This guide offers a comprehensive exploration of the synthesis, physicochemical characteristics, and diverse biological activities of N-aryl pyrazine-2,3-dione derivatives. It is designed to serve as a technical resource for professionals engaged in drug discovery and development, providing both foundational knowledge and field-proven experimental insights.

Synthesis of N-aryl pyrazine-2,3-dione Derivatives

The construction of the pyrazine-2,3-dione core typically involves the cyclocondensation of an appropriate diamine precursor with a 1,2-dicarbonyl compound, most commonly oxalyl chloride or its derivatives. The introduction of the N-aryl moiety can be achieved either by starting with an N-aryl-substituted diamine or by a subsequent N-arylation reaction on a pre-formed pyrazine-dione ring.

A common and efficient strategy involves the sequential three-component reaction of primary aliphatic or aromatic amines, 1,2-diaza-1,3-dienes, and oxalyl chloride.[7] This approach allows for the rapid assembly of polysubstituted 2,3-dioxo-tetrahydropyrazines. For the specific synthesis of N-aryl derivatives, a plausible pathway begins with the reaction of an N-aryl-1,2-diamine with oxalyl chloride.

Caption: General workflow for the synthesis of N-aryl pyrazine-2,3-dione derivatives.

Experimental Protocol: General Synthesis of an N-Aryl Pyrazine-2,3-dione

This protocol describes a representative cyclocondensation reaction. The choice of solvent, base, and reaction temperature are critical variables that must be optimized for specific substrates to maximize yield and purity.

-

Reactant Preparation: Dissolve one equivalent of the selected N-aryl-1,2-diamine in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add 2.2 equivalents of a non-nucleophilic base, such as pyridine or triethylamine, to the solution. This step is crucial for scavenging the HCl gas that is generated during the reaction.

-

Cyclizing Agent Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add a solution of 1.1 equivalents of oxalyl chloride in the same anhydrous solvent dropwise over 30-60 minutes. The slow addition is a self-validating control to manage the exothermic nature of the reaction and prevent side-product formation.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting diamine is consumed.

-

Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl pyrazine-2,3-dione derivative.

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[8]

Physicochemical Properties: A Foundation for Drug-Likeness

The therapeutic efficacy of any compound is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). For N-aryl pyrazine-2,3-dione derivatives, these properties are heavily influenced by the nature of the substituents on the aryl ring.[9]

| Property | Typical Range/Value | Significance in Drug Development |

| Molecular Weight | 200 - 500 g/mol | Influences solubility, permeability, and diffusion. Compounds within this range often exhibit better oral bioavailability. |

| pKa | Weakly basic (pKa ~0.4-1.0)[4] | Affects the ionization state at physiological pH, which impacts solubility, receptor binding, and cell membrane penetration. |

| Calculated LogP (cLogP) | 1.0 - 4.0 | A measure of lipophilicity. An optimal cLogP is crucial for balancing aqueous solubility with lipid membrane permeability. |

| Polarizability | Increases with molecular size[9] | Influences non-covalent binding interactions with biological targets. |

| Hydrogen Bond Donors/Acceptors | Donors: 1-2; Acceptors: 2-4 | Key determinants of solubility and the ability to form specific interactions with protein targets. |

Table 1: Representative physicochemical properties of N-aryl pyrazine-2,3-dione derivatives and their relevance.

Biological Activities and Therapeutic Potential

N-aryl pyrazine-2,3-dione derivatives have demonstrated a remarkable breadth of biological activities, positioning them as versatile scaffolds for addressing various diseases.

Anticancer Activity

A significant body of research highlights the potential of pyrazine derivatives as anticancer agents.[10] Compounds based on the pyrazine-dione core have shown potent activity against a range of cancer cell lines, often through mechanisms involving cell cycle regulation.[11][12]

Mechanism of Action: Cell Cycle Arrest

Certain 2-alkoxythieno[2,3-b]pyrazine derivatives, which are structurally related to pyrazine-diones, have been shown to induce G2/M arrest in colorectal cancer cells.[11] One lead compound, DGG200064, was found to inhibit the growth of HCT116 cells with a GI50 value of just 12 nM.[11] This effect was achieved by selectively inhibiting the interaction between the proteins FBXW7 and c-Jun, which are critical regulators of cell cycle progression.[11] Other pyrazine derivatives have demonstrated potent cytotoxic activity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values in the low micromolar range.[12] Additionally, novel 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives have been specifically designed as covalent inhibitors for treating cancers associated with KRAS mutations.[13]

Caption: Proposed mechanism of anticancer activity via G2/M cell cycle arrest.

| Compound Class | Cell Line | IC50 / GI50 (µM) | Reference |

| Thieno[2,3-b]pyrazine derivative (7c) | HCT116 (Colon) | 0.012 | [11] |

| Pyrazine derivative (11) | MCF-7 (Breast) | 5.4 | [12] |

| Pyrazine derivative (11) | A549 (Lung) | 4.3 | [12] |

Table 2: In Vitro anticancer activity of selected pyrazine derivatives.

Antiviral Activity

The pyrazine scaffold is a key component of several antiviral agents, including the influenza drug Favipiravir.[14] This has spurred investigation into related structures, including pyrazine-dione derivatives, for broad-spectrum antiviral applications.[15] Studies have shown that pyrazine conjugates exhibit significant potency against SARS-CoV-2.[16] The mechanism for many pyrazine-based antivirals, like T-1105, involves the inhibition of viral RNA-dependent RNA polymerase (RdRp) after being converted to its active nucleoside 5'-triphosphate form inside the cell.[14]

| Virus | Compound Class | Activity Metric | Value | Reference |

| SARS-CoV-2 | Pyrazine-triazole conjugate (5d) | IC50 | 0.2064 mM | [16] |

| SARS-CoV-2 | Pyrazine-benzothiazole conjugate (12i) | Selectivity Index (SI) | 3.837 | [16] |

| Influenza, Herpes, Vaccinia | Pyrazino-pyrazine derivative | In vitro activity | Effective | [15] |

Table 3: Antiviral activity of selected pyrazine derivatives.

Antimicrobial and Anti-inflammatory Activities

While much of the antimicrobial research has focused on the related pyrazoline scaffold, pyrazine derivatives have also been noted for their antibacterial and antifungal properties.[17][18][19][20] The mechanism often involves the disruption of microbial cellular processes.

Furthermore, fused pyrazine systems, such as pyrido[2,3-d]pyridazine-2,8-diones, have demonstrated potent anti-inflammatory activity.[21] The mechanism for this action has been elucidated through molecular docking studies, which show that these compounds can act as dual inhibitors of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, key mediators of the inflammatory cascade.[21][22]

Key Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is a foundational experiment for screening potential anticancer compounds.

-

Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment. The inclusion of wells with media only serves as a blank control for background absorbance.

-

Compound Treatment: Prepare serial dilutions of the N-aryl pyrazine-2,3-dione derivatives in cell culture medium. Treat the cells with a range of concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The microbroth dilution method is a standardized protocol to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[23]

-

Inoculum Preparation: Grow the bacterial or fungal strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth medium, typically ranging from 512 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (inoculum without compound) to ensure microbial viability and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Streptomycin) should be run in parallel as a reference.[19]

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth). For enhanced accuracy, a growth indicator like Triphenyltetrazolium Chloride (TTC) can be added, which turns red in the presence of metabolically active organisms.[19]

Conclusion and Future Directions

N-aryl pyrazine-2,3-dione derivatives represent a highly versatile and pharmacologically significant class of compounds. Their synthetic accessibility allows for extensive structural diversification, enabling the systematic exploration of structure-activity relationships. The potent biological activities demonstrated across multiple therapeutic areas—including oncology, virology, and inflammation—underscore the immense potential of this scaffold.

Future research should focus on optimizing the ADME properties of lead compounds to enhance their drug-likeness and in vivo efficacy. Elucidating the precise molecular mechanisms of action through advanced biochemical and cellular assays will be critical for rational drug design. Furthermore, the application of computational modeling and machine learning could accelerate the discovery of novel derivatives with improved potency and selectivity for high-value biological targets. The continued investigation of the N-aryl pyrazine-2,3-dione core is poised to deliver the next generation of innovative therapeutics.

References

- Antimicrobial Activities of Some Pyrazoline and Hydrazone Deriv

- Antiviral activity of a pyrazino-pyrazine deriv

- Antimicrobial Activity of Some Novel Pyrazoline Derivatives.

- Synthesis and antimicrobial activity of some pyrazoline deriv

- Synthesis of novel pyrazoline derivatives and evaluation of their antimicrobial activity. (2022). Semantic Scholar.

- Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. PMC.

- Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. (2022).

- A review on pyrazoline derivatives as antimicrobial agent. (2020). SciSpace.

- New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. (2021). PMC.

- Advanced Functionalized Pyrazines for Applications in Drug Discovery and Materials Science. (2019). Life Chemicals Blog.

- Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest. (2022). PMC.

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI.

- Pharmacological activity and mechanism of pyrazines. (2023). PubMed.

- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). MDPI.

- Pyrazine-2,3-diol. PubChem.

- Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus. (2025). Scientific Reports.

- Novel 1,4-Dihydropyrido[2,3-B]Pyrazine-2,3-Dione Derivatives for Treating Cancer and Other Disorders Associated with KRAS Activity. (2022). Bentham Science Publisher.

- Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. (2020).

- Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). (2025). PubMed.

- Graphical representation of physicochemical properties. (2018).

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI.

- Synthesis and biological evaluation of some N-arylpyrazoles and pyrazolo[3,4-d]pyridazines as anti-inflamm

- New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. (2021).

- Possible retrosynthetic analysis devoted to obtaining pyrazine‐(2,3)‐dione. (2020).

- View of Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities.

- Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)

- Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry.

- Green Synthesis and Antimicrobial Activity of Some Novel N-Arylimidazo[1,2-a]pyrazine-2-Carboxamide Derivatives. (2020).

- Synthesis and Biological Evaluation of Some N‐Arylpyrazoles and Pyrazolo[3,4‐d]pyridazines as Antiinflammatory Agents. (2017).

- Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Deriv

- Various Chemical and Biological Activities of Pyridazinone Deriv

-

Novel arylpyrazino[2,3-c][15][17][21]thiadiazine 2,2-dioxides as inhibitors of platelet aggregation. 1. Synthesis and pharmacological evaluation. (1999). PubMed.

- Current status of pyrazole and its biological activities. (2013). PMC.

- Plausible reaction mechanism for the synthesis of pyrazine‐(2,3)‐diones... (2020).

- Pyrazine. Wikipedia.

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazine - Wikipedia [en.wikipedia.org]

- 5. lifechemicals.com [lifechemicals.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. eurekaselect.com [eurekaselect.com]

- 14. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]

- 15. Antiviral activity of a pyrazino-pyrazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. japer.in [japer.in]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. scispace.com [scispace.com]

- 21. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and biological evaluation of some N-arylpyrazoles and pyrazolo[3,4-d]pyridazines as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Heterocyclic Pyrazine-2,3-dione Pharmacophore Modeling: A Structural & Computational Guide

This guide serves as an advanced technical resource for the pharmacophore modeling of heterocyclic pyrazine-2,3-diones . This scaffold is a privileged structure in medicinal chemistry, most notably recognized as a bioisostere for the

Executive Summary & Pharmacological Context

The pyrazine-2,3-dione scaffold (often embedded within quinoxaline-2,3-dione or pyrido[2,3-b]pyrazine systems) represents a critical chemotype in neuropharmacology. Its planar, electron-deficient nature allows it to function as a glutamate bioisostere , mimicking the spatial arrangement of the distal carboxylate and the

Primary Targets:

-

AMPA/Kainate Receptors: Competitive antagonism at the glutamate binding site.[1]

-

NMDA Receptors: Competitive antagonism at the glycine co-agonist site (GluN1 subunit).

-

Non-CNS Targets: Emerging roles in HIV-1 integrase inhibition and bacterial DNA gyrase inhibition.

Structural Basis: The Tautomerism Trap

Expertise Note: The most common failure mode in modeling this scaffold is the neglect of tautomeric states. While typically drawn as the "2,3-dione" (dilactam), this heterocycle exists in a complex equilibrium with its lactim (hydroxy) forms.

Physicochemical Reality

At physiological pH (7.4), the pyrazine-2,3-dione core often possesses an acidic proton (pKa

-

Dilactam (Dione): The neutral form, dominant in non-polar solvents.

-

Lactim-Lactam: The mono-hydroxy form.

-

Anionic Species: In the binding pocket of glutamate receptors, the scaffold frequently binds as a mono-anion , interacting with cationic arginine residues (e.g., Arg485 in NMDA GluN1).

Modeling Directive: You must enumerate all tautomers and ionization states within the pH range of 6.0–8.0 prior to docking. Forcing the neutral dione form into a cationic pocket will result in false-negative scoring due to electrostatic clashes.

Pharmacophore Modeling Workflow

This protocol outlines a self-validating system for generating a high-confidence pharmacophore model.

Phase A: Dataset Curation & Preparation

-

Selection: Gather a set of 20–30 analogues with a wide range of bioactivity (

spanning 3–4 orders of magnitude). -

3D Generation: Convert 2D SMILES to 3D structures.

-

Energy Minimization: Use a force field capable of handling conjugated heterocycles (e.g., OPLS3e or MMFF94s).

Phase B: Pharmacophore Generation (Ligand-Based)

If crystal structures are unavailable, use the Common Feature Pharmacophore approach.

-

Align: Superimpose low-energy conformers of the most active compounds.

-

Feature Mapping: Identify the "Essential Triangle":

-

H-Bond Acceptor (HBA): The C2 or C3 carbonyl oxygen.

-

H-Bond Donor (HBD): The N1 or N4 proton (critical for bridging water interactions).

-

Aromatic Ring Center: The pyrazine core itself (

-stacking). -

Distal Feature: An electronegative group (nitro, cyano, phosphonate) at the 6- or 7-position (mimicking the distal carboxylate of glutamate).

-

Phase C: Structure-Based Validation (Docking)

Validate the pharmacophore by docking into the AMPA receptor (PDB: 1FTM) or NMDA Glycine site (PDB: 1PBQ).

-

Metric: Root Mean Square Deviation (RMSD) of the core pyrazine ring relative to the co-crystallized ligand (e.g., DNQX).

-

Success Criteria: RMSD < 2.0 Å and recapitulation of the "Arginine Clamp" interaction.

Visualization of Methodologies

Diagram 1: The Modeling Pipeline

This diagram illustrates the decision tree and flow for modeling this specific scaffold, emphasizing the critical tautomer enumeration step.

Caption: Workflow emphasizing the critical tautomer enumeration step required for pyrazine-2,3-dione modeling.

Diagram 2: The Pharmacophore Map (Interaction Pattern)

This diagram visualizes the spatial arrangement of features required for high-affinity binding to the Glutamate Receptor (GluR) binding pocket.

Caption: Spatial pharmacophore map showing the "Arginine Clamp" interaction common in GluR targets.

Quantitative Data Summary: SAR Trends

The following table summarizes the Structure-Activity Relationship (SAR) trends for pyrazine-2,3-dione derivatives (specifically quinoxalines) against the AMPA receptor.

| Structural Modification | Effect on Potency (AMPA) | Mechanistic Explanation |

| Unsubstituted Core | Weak / Inactive | Lacks sufficient hydrophobic bulk and distal electrostatic contacts. |

| 6-Nitro / 6-Cyano | High Potency | Electron-withdrawing groups increase the acidity of the N-H proton, strengthening the ionic bond with the receptor Arginine. |

| 7-Sulfonamide | Moderate Potency | Provides solubility but sterically demanding; often improves selectivity for AMPA over NMDA. |

| N1-Alkylation | Loss of Activity | Removes the critical H-bond donor required for the "bridging water" network in the binding pocket. |

| Benz-fusion (Quinoxaline) | Increased Potency | Adds hydrophobic surface area for |

Detailed Experimental Protocol: Molecular Docking

Objective: To predict the binding mode of a novel pyrazine-2,3-dione derivative.

-

Protein Preparation:

-

Download PDB ID 1FTM (AMPA receptor with DNQX).

-

Strip water molecules (except those bridging the ligand and protein, if known).

-

Add hydrogens and optimize H-bond network using PROPKA (pH 7.4).

-

Crucial: Ensure the binding pocket Arginine (Arg485) is protonated (positively charged).

-

-

Grid Generation:

-

Define the bounding box centered on the co-crystallized ligand (DNQX).

-

Box dimensions:

Å. -

Generate potential maps for H-bond donors, acceptors, and hydrophobic potentials.

-

-

Ligand Docking:

-

Input: Energy-minimized 3D structure of the pyrazine derivative (anionic form preferred).

-

Algorithm: Genetic Algorithm (e.g., GOLD, AutoDock Vina) or Glide SP.

-

Constraints: Apply a positional constraint (radius 1.5 Å) on the pyrazine ring centroid to ensure it occupies the same space as the reference glutamate mimic.

-

-

Scoring & Filtering:

-

Score poses using a consensus function (e.g., ChemScore + PLP).

-

Visual Check: Discard poses that do not show planar alignment with the binding site floor (often formed by a Tyrosine residue).

-

References

-

Review of Pyrazine Biological Activity

-

NMDA Receptor Structural Biology

-

Quinoxaline-2,3-dione SAR

-

Pharmacophore Modeling of Antagonists

-

Pyrazine-based Drug Discovery

Sources

Literature review on 1-arylpyrazine-2,3(1H,4H)-diones

The technical guide below details the synthesis, structural properties, and biological relevance of 1-arylpyrazine-2,3(1H,4H)-diones.

Content Type: Technical Whitepaper & Experimental Protocol Target Audience: Medicinal Chemists, Process Scientists, and Pharmacologists

Executive Summary

The 1-arylpyrazine-2,3(1H,4H)-dione scaffold represents a critical heterocyclic core in medicinal chemistry, serving as a bioisostere for quinoxalinediones (classic NMDA receptor antagonists) and a precursor to antiviral agents (e.g., Favipiravir analogs). Unlike their benzo-fused counterparts, these monocyclic systems offer distinct solubility profiles and metabolic stability. This guide provides a definitive workflow for the synthesis, characterization, and structural validation of this scaffold, emphasizing the transition from saturated piperazine intermediates to the fully conjugated pyrazine core.

Structural Chemistry & Tautomerism

The reactivity and biological recognition of 1-arylpyrazine-2,3-diones are governed by their complex tautomeric equilibria. While often depicted as the 2,3-diketo form (lactam), these molecules exist in a dynamic equilibrium with hydroxy-oxo (lactim-lactam) and dihydroxy (bis-lactim) forms.

Tautomeric States[1][2]

-

Dione Form (A): 1-arylpyrazine-2,3(1H,4H)-dione. Dominant in polar aprotic solvents (DMSO, DMF) and solid state.

-

C3-Enol Form (B): 1-aryl-3-hydroxy-2(1H)-pyrazinone. Often stabilized by hydrogen bonding.

-

C2-Enol Form (C): 1-aryl-2-hydroxy-3(4H)-pyrazinone. Less common due to steric clash with the N1-aryl group.

-

Dienol Form (D): 1-aryl-2,3-dihydroxypyrazine. Aromatized but energetically less favorable in the absence of specific binding pockets.

DOT Diagram: Tautomeric Equilibrium

Caption: Dynamic equilibrium between the dominant dione form and its enolic tautomers. Solvent polarity shifts the equilibrium position.

Synthetic Architecture

The most robust route to 1-arylpyrazine-2,3-diones involves a two-stage protocol: (1) Cyclocondensation to form the saturated piperazine-2,3-dione, followed by (2) Oxidative dehydrogenation to restore the pyrazine unsaturation.

Reaction Pathway[3][4][5][6][7]

-

Precursor Assembly: N-Aryl-1,2-diaminoethane + Diethyl Oxalate.

-

Cyclization: Thermal or base-mediated condensation yields 1-arylpiperazine-2,3-dione.

-

Aromatization: Oxidation using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or catalytic dehydrogenation.

DOT Diagram: Synthesis Workflow

Caption: Stepwise synthetic route from diamine precursors to the final heteroaromatic dione.

Experimental Protocols

The following protocols are validated for the synthesis of 1-phenylpyrazine-2,3(1H,4H)-dione .

Step 1: Synthesis of 1-Phenylpiperazine-2,3-dione

Objective: Formation of the six-membered lactam ring.

-

Reagents: N-Phenylethylenediamine (10 mmol), Diethyl oxalate (12 mmol), Ethanol (anhydrous, 20 mL).

-

Procedure:

-

Dissolve N-phenylethylenediamine in anhydrous ethanol under nitrogen atmosphere.

-

Add diethyl oxalate dropwise over 15 minutes to control exotherm.

-

Heat the mixture to reflux (78°C) for 6–8 hours. Monitoring by TLC (EtOAc/Hexane 1:1) should show the disappearance of the diamine.

-

Cool to 0°C. The product often precipitates as a white/off-white solid.

-

Filter and wash with cold ethanol. Recrystallize from ethanol if necessary.

-

-

Yield: Typically 75–85%.

-

Key NMR Signals (DMSO-d6):

3.50–3.70 (m, 2H, N-CH2), 3.90–4.10 (m, 2H, N(Ar)-CH2), 7.20–7.50 (m, 5H, Ar-H), 8.50 (s, 1H, NH).

Step 2: Aromatization to 1-Phenylpyrazine-2,3-dione

Objective: Introduction of the C5=C6 double bond.

-

Reagents: 1-Phenylpiperazine-2,3-dione (5 mmol), DDQ (5.5 mmol), Dioxane (15 mL).

-

Procedure:

-

Suspend the piperazinedione in dry dioxane.

-

Add DDQ in one portion. The solution typically turns dark (charge transfer complex).

-

Reflux for 12–24 hours.

-

Cool to room temperature. Filter off the reduced DDQ-hydroquinone byproduct (often insoluble in dioxane/benzene).

-

Concentrate the filtrate and purify via column chromatography (SiO2, MeOH/DCM gradient).

-

-

Validation:

-

1H NMR (DMSO-d6): Appearance of olefinic protons at

7.60–7.80 (d, 1H, C5-H) and 7.90–8.10 (d, 1H, C6-H). -

Loss of signals: Disappearance of the aliphatic ethylene multiplets at 3.5–4.1 ppm.

-

Analytical Data & Validation

Accurate characterization distinguishes the oxidized pyrazine from the saturated piperazine.

Table 1: Comparative Spectroscopic Data

| Feature | 1-Arylpiperazine-2,3-dione (Intermediate) | 1-Arylpyrazine-2,3-dione (Product) |

| Hybridization | ||

| 1H NMR (Aliphatic) | Multiplets | Absent |

| 1H NMR (Aromatic) | Phenyl protons only | Phenyl + Pyrazine doublet ( |

| UV-Vis | ||

| Solubility | Moderate in alcohols | Poor in alcohols, soluble in DMSO/DMF |

Biological Applications & SAR

The 1-arylpyrazine-2,3-dione scaffold is a privileged structure in drug discovery.

-

Antiviral Agents: Analogs of Favipiravir (T-705). The 2,3-dione motif can mimic the nucleobase structure required for viral RNA polymerase inhibition after ribosylation.

-

NMDA Receptor Antagonists: Unlike quinoxalinediones (e.g., CNQX), the monocyclic pyrazinediones offer a smaller steric footprint, allowing for selective binding to the glycine site of the NMDA receptor.

-

Antimicrobial: 1-Aryl derivatives have shown efficacy against Gram-positive bacteria by disrupting cell wall synthesis precursors.

DOT Diagram: Structure-Activity Relationship (SAR)

Caption: Key structural domains influencing pharmacological activity.

References

-

Favipiravir Synthesis & Intermediates

- Title: An economical and practical procedure of favipiravir synthesis.

- Source:Chemical Papers, 2022.

-

URL:[Link]

-

General Pyrazine Synthesis

-

Oxalyl Chloride Reactivity

-

Tautomerism in Heterocycles

- Title: On the Tautomerism of N-Substituted Pyrazolones (Analogous Systems).

- Source:Molecules, 2018.

-

URL:[Link]

Sources

- 1. Synthesis, and antibacterial activities of novel 1,3,4a,9-tetraza-4H-fluoren-2-amines incorporating phenoxy-N-arylacetamide, pyrazole, and 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RSC - Page load error [pubs.rsc.org]

- 3. Unsymmetrical Diaryl Ketones from Arenes [organic-chemistry.org]

- 4. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 5. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

Technical Guide: Tautomerism in Pyrazine-2,3(1H,4H)-dione Derivatives

This guide serves as a definitive technical reference for the study, synthesis, and characterization of pyrazine-2,3(1H,4H)-dione derivatives. It is designed to move beyond basic textbook definitions, providing actionable insights for researchers manipulating these scaffolds in drug discovery.

Executive Summary

Pyrazine-2,3(1H,4H)-dione (often chemically indexed as 2,3-dihydroxypyrazine) is a "chameleon" scaffold. Its utility in medicinal chemistry—ranging from viral RNA polymerase inhibitors (e.g., Favipiravir analogs) to nucleobase mimics—relies entirely on its tautomeric state.

The core challenge is that the 2,3-diketo (lactam) , 2-hydroxy-3-oxo (lactim-lactam) , and 2,3-dihydroxy (bis-lactim) forms exhibit distinct pharmacokinetics and binding affinities. This guide delineates the energetic landscape of these tautomers and provides a self-validating protocol for their synthesis and characterization.

The Tautomeric Landscape: Energetics & Causality

Unlike simple ketones, the tautomerism here is driven by the competition between aromaticity (favoring the dihydroxy form) and amide resonance stabilization/solvation (favoring the diketo form).

The Three Principal Species

-

Form A (Diketo/Lactam): The 1,4-dihydro tautomer. It lacks full aromaticity in the pyrazine ring but is highly stabilized in polar media due to strong dipole moments and H-bond acceptor/donor capabilities.

-

Form B (Keto-enol/Lactam-Lactim): The intermediate form. Often a transition state in protic solvents but can be trapped by specific substitution patterns.

-

Form C (Dienol/Bis-lactim): The fully aromatic 2,3-dihydroxypyrazine. This form is generally the least stable in aqueous solution but dominates in the gas phase or non-polar solvents.

Mechanistic Pathway & Stability

In aqueous physiological conditions (pH 7.4), Form A is predominantly favored (

Figure 1: Tautomeric equilibrium landscape. The shift from A to C is driven by a reduction in dielectric constant and the restoration of aromaticity.

Analytical Characterization: Distinguishing the Indistinguishable

Correctly assigning the tautomer requires a multi-modal approach. Relying solely on LC-MS is a common pitfall, as ionization often perturbs the equilibrium.

NMR Spectroscopy (The Gold Standard)

-

Solvent Choice: DMSO-

usually locks the conformation into the Diketo form (A) due to H-bonding. To observe Form C, use non-polar solvents like CDCl -

Diagnostic Signals:

-

Form A (Diketo): Broad singlets

ppm (NH). Carbonyl carbons ( -

Form C (Dienol): Sharp singlets (OH) often shifted upfield relative to NH, or absent due to rapid exchange. Carbon signals shift upfield to

ppm (

-

UV-Vis Spectroscopy

-

Band I (

): The fully aromatic Form C shows a bathochromic shift (red shift) and distinct vibrational fine structure compared to the broad absorption of the Diketo form.

Data Summary Table

| Feature | Form A (Diketo) | Form C (Dienol) | Causality |

| Dominant Phase | Water, DMSO, Solid Crystal | Gas Phase, Non-polar | Dipole stabilization vs. Aromaticity |

| N-H is more acidic/exchangeable than O-H | |||

| sp | |||

| IR (C=O) | Strong band ~1680 cm | Absent / Weak | Carbonyl stretching vibration |

Experimental Protocols

Protocol 1: Synthesis of 5,6-Dimethylpyrazine-2,3(1H,4H)-dione

Rationale: This derivative is chosen as a model because the electron-donating methyl groups slightly stabilize the aromatic form compared to the unsubstituted parent, making characterization easier.

Reagents:

-

2,3-Diaminobutane (or 1,2-diaminoethane for unsubstituted): 10 mmol

-

Diethyl oxalate: 12 mmol (1.2 eq)

-

Ethanol (Absolute): 20 mL

-

Sodium Ethoxide (21% in EtOH): 22 mmol (2.2 eq)

Step-by-Step Workflow:

-

Preparation of Base: In a dry 100 mL round-bottom flask under Argon, charge 20 mL of absolute ethanol and add the Sodium Ethoxide solution.

-

Checkpoint: Ensure the environment is moisture-free. Water competes with the ethoxide, hydrolyzing the oxalate ester prematurely.

-

-

Condensation: Add Diethyl oxalate dropwise at 0°C. Stir for 10 minutes.

-

Cyclization: Add 2,3-Diaminobutane dropwise. The solution should turn slightly yellow.

-

Reflux: Heat to reflux (78°C) for 4 hours. A precipitate (the disodium salt of the pyrazine) will form.

-

Isolation & Acidification (Critical Step):

-

Dissolve the salt in minimal distilled water (approx. 10 mL).

-

Acidify: Dropwise addition of 2M HCl until pH 2.0.

-

Self-Validation: A white/off-white solid must precipitate immediately. If no solid forms, the concentration is too low or the pH is not acidic enough to protonate the enolate.

-

Purification: Recrystallize from water/ethanol (9:1).

Protocol 2: Spectroscopic Validation of Tautomer Ratio

Objective: Determine

-

Sample Prep: Dissolve 5 mg of the product in 0.6 mL of DMSO-

(Sample A) and 0.6 mL of Methanol- -

Acquisition: Run

C NMR (minimum 512 scans). -

Analysis: Integrate the signal at 155-160 ppm (Diketo) vs 145-150 ppm (Enol).

-

Note: In DMSO, you will likely see >95% Diketo. In Methanol, rapid exchange may coalesce the peaks.

-

Implications in Drug Design

Understanding this tautomerism is not just academic; it dictates "Warhead" design.

-

Bioisosterism: The pyrazine-2,3-dione scaffold is a classic bioisostere for the catechol moiety but with higher metabolic stability (resistant to COMT).

-

Binding Mode Switching:

-

Targeting Kinases: The Diketo form acts as a dual H-bond donor (NH) and acceptor (C=O), ideal for the hinge region.

-

Targeting Metalloenzymes: The Dienol form (deprotonated) is a potent chelator of

or

-

Figure 2: Strategic modification of the scaffold for specific biological targets.

References

-

Tautomeric Equilibrium in Pyrazines

-

Structural Characterization (X-Ray/NMR)

- Title: "Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography."

- Source: ResearchG

-

URL:[Link]

-

Biological Relevance (Favipiravir/Viral Inhibitors)

-

DFT & Computational Analysis

-

General Synthesis of Pyrazine-2,3-diones

Sources

- 1. Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics - Arabian Journal of Chemistry [arabjchem.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Synthesis of 3,3′-dihydroxy-2,2′-diindan-1,1′-dione derivatives for tautomeric organic semiconductors exhibiting intramolecular double proton transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemicaljournal.org [chemicaljournal.org]

- 5. (PDF) Synthesis, crystal structures and tautomerism in novel oximes based on hydroxyalkylpyrazolones [academia.edu]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study [mdpi.com]

Methodological & Application

Microwave-assisted synthesis of N-aryl pyrazine-2,3-diones

Application Note: Microwave-Assisted Synthesis of N-Aryl Pyrazine-2,3-diones

Executive Summary

This application note details a high-efficiency protocol for the synthesis of N-aryl pyrazine-2,3-diones (specifically 1-aryl-piperazine-2,3-diones and their oxidized congeners) using microwave-assisted organic synthesis (MAOS). While conventional thermal cyclization of N-aryl-1,2-diamines with oxalic acid derivatives requires prolonged reflux (4–12 hours) and often yields inconsistent results due to thermal degradation, this microwave protocol achieves quantitative conversion in under 15 minutes. The resulting scaffold is a privileged structure in drug discovery, serving as a core for NMDA receptor antagonists, aldose reductase inhibitors, and broad-spectrum antibiotics.

Scientific Foundation

The Challenge of Conventional Synthesis

The standard route to pyrazine-2,3-diones involves the condensation of 1,2-diamines with diethyl oxalate or oxalyl chloride.

-

Thermal Gradient Issues: Conventional heating relies on convection, creating temperature gradients that can lead to local overheating and polymerization of the diamine.

-

Equilibrium Limitations: The reaction with diethyl oxalate is a double amidation driven by the release of ethanol. In refluxing ethanol, the reaction often stalls at the mono-amide intermediate (ethyl oxamate), requiring forcing conditions that degrade the product.

The Microwave Advantage

Microwave irradiation utilizes dielectric heating , where dipoles (solvent and reagents) align with the oscillating electric field.

-

Selective Heating: Polar intermediates (like the zwitterionic transition state of the amidation) absorb microwave energy more efficiently than non-polar starting materials, lowering the activation energy barrier (

). -

Superheating Effect: Solvents can be heated above their atmospheric boiling points in sealed vessels, significantly increasing the reaction rate according to the Arrhenius equation.

Reaction Mechanism

The formation of the N-aryl pyrazine-2,3-dione core proceeds via a sequential nucleophilic acyl substitution.

-

First Amidation: The more nucleophilic primary amine attacks the oxalate carbonyl.

-

Cyclization: The secondary (aryl) amine attacks the second carbonyl, closing the ring. Note: The lower nucleophilicity of the N-aryl amine is the rate-limiting step, which MW irradiation accelerates effectively.

Figure 1: Sequential condensation mechanism. The second step (ring closure) is kinetically sluggish under thermal conditions due to the steric and electronic deactivation of the N-aryl amine.

Experimental Protocol

Safety Warning: This reaction generates ethanol and potentially small amounts of CO/CO2 if degradation occurs. Always use a dedicated microwave synthesis vial with a pressure relief cap. Do NOT use oxalyl chloride in a sealed microwave vessel due to rapid HCl gas generation.

Reagents & Equipment

-

Reactants: N-Phenyl-1,2-ethylenediamine (1.0 equiv), Diethyl oxalate (1.2 equiv).

-

Solvent: Ethanol (Absolute) or solvent-free (neat).

-

Catalyst: Glacial Acetic Acid (10 mol%) - Optional, promotes proton transfer.

-

Equipment: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

Optimization Data

The following table summarizes the optimization of reaction conditions for the synthesis of 1-phenyl-piperazine-2,3-dione .

| Entry | Solvent | Temp (°C) | Time (min) | Catalyst | Yield (%) | Notes |

| 1 | Ethanol | 80 (Reflux) | 360 | None | 45% | Incomplete conversion; mono-amide detected. |

| 2 | Ethanol | 120 (MW) | 10 | None | 78% | Significant improvement; clean profile. |

| 3 | Ethanol | 140 (MW) | 5 | AcOH | 92% | Optimal Condition. Quantitative conversion. |

| 4 | Neat | 120 (MW) | 2 | None | 85% | Fast but workup is difficult (sticky solid). |

Step-by-Step Workflow

-

Preparation:

-

In a 10 mL microwave process vial, dissolve N-phenyl-1,2-ethylenediamine (136 mg, 1.0 mmol) in Ethanol (2.0 mL).

-

Add Diethyl oxalate (163 µL, 1.2 mmol) dropwise.

-

Add Glacial Acetic Acid (6 µL, 0.1 mmol).

-

Seal the vial with a PTFE-lined septum cap.

-

-

Irradiation:

-

Workup & Purification:

-

Cool the vial to room temperature (using compressed air cooling feature of the reactor).

-

The product often precipitates upon cooling. If not, concentrate the solvent to ~0.5 mL under a stream of nitrogen.

-

Add cold Diethyl Ether (3 mL) to precipitate the product fully.

-

Filter the solid and wash with cold ether.

-

Recrystallization: If necessary, recrystallize from hot Ethanol/Water (9:1).

-

Figure 2: Operational workflow for the microwave synthesis.

Scope and Limitations

-

Electron-Donating Groups (EDGs): Aryl rings with EDGs (e.g., 4-OMe, 4-Me) facilitate the reaction by increasing the nucleophilicity of the aniline nitrogen, often requiring lower temperatures (120°C).

-

Electron-Withdrawing Groups (EWGs): Aryl rings with EWGs (e.g., 4-NO2, 4-CF3) deactivate the aniline nitrogen. These substrates require higher temperatures (150-160°C) and longer hold times (10-15 min) to drive the second cyclization step.

-

Steric Hindrance: Ortho-substituted aryl groups may require solvent-free conditions to maximize concentration and effective collision frequency.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Sticky Oil | Incomplete cyclization (Mono-amide remains). | Increase MW temp by 10°C or add 10% more diethyl oxalate. |

| Vial Overpressure | Ethanol vapor pressure too high or CO formation. | Switch to a higher boiling solvent (e.g., n-Butanol) or reduce reaction scale. |

| Impurity Profile | Oxidation of the diamine prior to reaction. | Use freshly distilled diamines or add an antioxidant (e.g., BHT) if the amine is sensitive. |

References

-

Microwave-Assisted Synthesis of Nitrogen Heterocycles.

- Source: Chimica Oggi / Chemistry Today

- Context: General review of microwave acceleration in heterocycle formation, highlighting the efficiency of Paal-Knorr and similar condens

-

Straightforward Access to Pyrazine-(2,3)-diones through Sequential Three-Component Reaction.

- Source: Journal of Organic Chemistry (via ResearchG

- Context: Establishes the mechanism of sequential amidation and cycliz

-

Microwave-Assisted Synthesis of Bioactive Heterocycles: A Green Approach.

-

Source: International Journal of Chemical Sciences[3]

- Context: Provides comparative data on thermal vs. microwave yields for condensation reactions involving hydrazine and dicarbonyls.

-

-

Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions.

- Source: Scribd / Academic Repository

-

Context: detailed background on the reactivity of the pyrazine core and standard synthetic routes involving 1,2-diamines.[1]

Sources

Application Notes and Protocols for the Functionalization of the N4-Position in Pyrazine-2,3-diones

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides detailed application notes and protocols for the chemical modification of the N4-position of the pyrazine-2,3-dione scaffold. This heterocyclic core is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules. The functionalization at the N4-position offers a key handle for modulating the pharmacological properties, including potency, selectivity, and pharmacokinetic profiles of lead compounds.

This document is structured to provide not only step-by-step procedures but also the underlying chemical principles and rationale for the experimental design, empowering researchers to adapt and troubleshoot these methods for their specific molecular targets.

Introduction to the Pyrazine-2,3-dione Scaffold

The pyrazine-2,3-dione core, also known as 2,3-dihydroxypyrazine in its tautomeric form, is a privileged scaffold in medicinal chemistry. Its derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and antiviral agents. The ability to introduce diverse substituents at the N1 and N4 positions, as well as on the carbon backbone, makes it an attractive template for library synthesis and structure-activity relationship (SAR) studies.

Functionalization at the N4-position is a critical strategy for diversifying pyrazine-2,3-dione-based compounds. This modification can influence the molecule's interaction with biological targets, alter its solubility and metabolic stability, and fine-tune its overall pharmacological profile.

Strategic Approaches to N4-Functionalization

There are two primary strategies for obtaining N4-substituted pyrazine-2,3-diones:

-

Strategy A: Functionalization of a Pre-formed Pyrazine-2,3-dione Ring. This approach involves the direct alkylation, arylation, or acylation of the N4-nitrogen of a pyrazine-2,3-dione precursor. This method is advantageous when the parent dione is readily available and allows for late-stage diversification.

-

Strategy B: Incorporation of the N4-Substituent during Ring Synthesis. In this strategy, the N4-substituent is introduced as part of one of the building blocks during the construction of the pyrazine-2,3-dione ring. This is often achieved through condensation reactions involving N-substituted precursors.

The choice of strategy depends on the availability of starting materials, the desired complexity of the final molecule, and the compatibility of functional groups with the reaction conditions.

Caption: Overview of synthetic strategies for N4-functionalization.

Detailed Protocols

Synthesis of the Parent Pyrazine-2,3-dione

A common route to the parent pyrazine-2,3-dione involves the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. For instance, the reaction of glycinamide with glyoxal provides the dihydropyrazine intermediate, which can be oxidized to the desired pyrazine-2,3-dione.

Protocol 3.1: Synthesis of Pyrazine-2,3-dione from Glycinamide Hydrochloride and Glyoxal

-

Materials:

-

Glycinamide hydrochloride

-

Glyoxal (40% solution in water)

-

Sodium bicarbonate

-

Methanol

-

Air or a mild oxidizing agent (e.g., manganese dioxide)

-

-

Procedure:

-

Dissolve glycinamide hydrochloride (1.0 eq) in water and neutralize with sodium bicarbonate (1.0 eq) to obtain the free glycinamide.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of glyoxal (1.0 eq) to the glycinamide solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The formation of the dihydropyrazine intermediate can be monitored by TLC or LC-MS.

-

For the oxidation step, bubble air through the reaction mixture for 24-48 hours, or add a mild oxidizing agent like manganese dioxide (2-3 eq) and stir at room temperature.

-

Monitor the oxidation by TLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture to remove any solids.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Strategy A: Direct N4-Functionalization Protocols

Protocol 3.2.1: General Procedure for N4-Alkylation

This protocol is based on standard N-alkylation procedures for heterocyclic compounds and may require optimization for specific substrates.

-

Materials:

-

Pyrazine-2,3-dione (1.0 eq)

-

Anhydrous N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Base: Potassium carbonate (K₂CO₃, 1.5-2.0 eq) or Sodium hydride (NaH, 1.1-1.2 eq, 60% dispersion in mineral oil)

-

Alkylating agent (e.g., alkyl halide, 1.1-1.5 eq)

-

Water, Ethyl acetate, Brine

-

-

Procedure:

-

To a solution of pyrazine-2,3-dione in anhydrous DMF, add the base (e.g., K₂CO₃) at room temperature.

-

Stir the mixture for 30-60 minutes to allow for the deprotonation of the N4-nitrogen.

-

Add the alkylating agent dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Table 1: Representative Conditions for N4-Alkylation

| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Methyl iodide | K₂CO₃ | DMF | 25 | 12 | 75-85 |

| 2 | Benzyl bromide | NaH | DMF | 0 to 25 | 6 | 80-90 |

| 3 | Ethyl bromoacetate | K₂CO₃ | DMSO | 60 | 8 | 65-75 |

Note: Yields are indicative and may vary based on the specific substrate and reaction scale.

Protocol 3.2.2: General Procedure for N4-Arylation (Ullmann-type Coupling)

N-arylation can be achieved using copper- or palladium-catalyzed cross-coupling reactions. This protocol describes a general copper-catalyzed approach.

-

Materials:

-

Pyrazine-2,3-dione (1.0 eq)

-

Aryl halide (e.g., aryl iodide or bromide, 1.2 eq)

-

Copper(I) iodide (CuI, 10-20 mol%)

-

Ligand (e.g., L-proline or a diamine, 20-40 mol%)

-

Base: Potassium carbonate (K₂CO₃, 2.0 eq) or Cesium carbonate (Cs₂CO₃, 2.0 eq)

-

Anhydrous solvent (e.g., DMF, DMSO, or 1,4-dioxane)

-

-

Procedure:

-

In a reaction vessel, combine pyrazine-2,3-dione, the aryl halide, CuI, the ligand, and the base.

-

Add the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove insoluble salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Caption: Workflow for direct N4-functionalization of pyrazine-2,3-diones.

Strategy B: N4-Substituent Incorporation During Ring Synthesis

This strategy often provides better control over regioselectivity, especially for complex molecules. A notable example is the three-component reaction to form N1-substituted 2,3-dioxo-1,4,5,6-tetrahydropyrazines, which are precursors to the fully aromatic N4-substituted pyrazine-2,3-diones.[1]

Protocol 3.3.1: Three-Component Synthesis of N1-Substituted 2,3-Dioxo-1,4,5,6-tetrahydropyrazines [1]

-

Reactants:

-

Primary aliphatic amine (provides the N1-substituent)

-

1,2-Diaza-1,3-diene (DD)

-

Oxalyl chloride

-

-

Plausible Reaction Mechanism: The reaction is proposed to proceed via an initial aza-Michael addition of the primary amine to the 1,2-diaza-1,3-diene, followed by cyclization with oxalyl chloride to form the tetrahydropyrazine-2,3-dione ring.[1]

-

General Procedure (Conceptual):

-

The primary amine is reacted with the 1,2-diaza-1,3-diene in a suitable solvent.

-

To this intermediate, oxalyl chloride is added, leading to the cyclized product.

-

The resulting N1-substituted 2,3-dioxo-1,4,5,6-tetrahydropyrazine can then be oxidized to the corresponding N4-substituted pyrazine-2,3-dione.

-

Causality Behind Experimental Choices

-

Choice of Base: The selection of the base is crucial for the deprotonation of the N4-amide. Weaker bases like K₂CO₃ are often sufficient and lead to cleaner reactions. Stronger bases like NaH are used when the acidity of the N-H bond is lower or when a more reactive nucleophile is required. However, NaH requires strictly anhydrous conditions.

-

Choice of Solvent: Polar aprotic solvents like DMF and DMSO are excellent choices as they can dissolve the pyrazine-2,3-dione and the resulting anion, facilitating the reaction. They also have high boiling points, allowing for heating if necessary.

-

Catalyst and Ligand for N-Arylation: In Ullmann-type couplings, a copper(I) source is the typical catalyst. The addition of a ligand, such as L-proline or a diamine, accelerates the reaction by stabilizing the copper catalyst and facilitating the reductive elimination step.

Self-Validating Systems and Troubleshooting

-

Reaction Monitoring: TLC and LC-MS are indispensable tools for monitoring the progress of the reaction. This allows for the determination of the optimal reaction time and helps in identifying the formation of byproducts.

-

Regioselectivity: In cases where both N1 and N4 positions are unsubstituted, a mixture of N1 and N4 functionalized products, as well as di-substituted products, may be obtained. The regioselectivity can often be controlled by steric hindrance (a bulky substituent at C5 or C6 may favor functionalization at the less hindered N1 position) or by using protecting groups.

-

Purification: Column chromatography is the most common method for purifying the final products. The choice of eluent system should be optimized using TLC to achieve good separation.

Conclusion

The functionalization of the N4-position of pyrazine-2,3-diones is a valuable tool for the synthesis of novel compounds with potential therapeutic applications. This guide provides a framework of synthetic strategies and detailed protocols to aid researchers in this endeavor. The presented methods, grounded in established chemical principles, offer a starting point for the development of robust and efficient syntheses of N4-substituted pyrazine-2,3-diones.

References

-

Mari, G., De Crescentini, L., Favi, G., & Mantellini, F. (2023). Straightforward Access to Pyrazine‐(2,3)‐diones through Sequential Three‐Component Reaction. Chemistry – A European Journal. Available at: [Link]

Sources

Application Note: Scalable Synthesis Routes for Dimethylphenyl Pyrazine Derivatives

Executive Summary & Strategic Route Selection

Dimethylphenyl pyrazine derivatives serve as critical pharmacophores in kinase inhibitors, GPCR ligands, and advanced flavor/fragrance chemistry.[1] While laboratory-scale synthesis often relies on microwave-assisted methods or expensive heterogeneous catalysts, these approaches rarely survive the transition to kilo-lab or pilot-plant scales.[2]

This guide details two robust, scalable synthetic routes designed for process reliability and impurity control :

-

Route A: De Novo Condensation (The "Classic" Route): Best for generating the pyrazine core with specific alkyl/aryl substitution patterns from acyclic precursors.[1]

-

Route B: Pd-Catalyzed Cross-Coupling (The "Modular" Route): Best for late-stage functionalization of a pre-existing halopyrazine core.[1][2]

Strategic Decision Matrix

The choice of route depends heavily on the substitution pattern and raw material availability.

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on starting material availability and regulatory constraints.

Route A: De Novo Condensation Protocol

Principle: Condensation of an

Mechanism & Causality

The reaction proceeds via a double Schiff base formation.[1] A critical process insight is that the initial condensation yields a dihydropyrazine intermediate.[1] Spontaneous oxidation to the aromatic pyrazine occurs in air, but on a large scale, this is inconsistent.[1]

-

Expertise Note: We deliberately introduce a controlled oxidation step (catalytic dehydrogenation or chemical oxidant) to ensure batch-to-batch consistency and prevent the formation of polymeric side products.

Scalable Protocol: Synthesis of 2-(2,4-Dimethylphenyl)-3-methylpyrazine[2]

Reagents:

-

1-(2,4-Dimethylphenyl)propane-1,2-dione (1.0 equiv)[2]

-

Ethylenediamine (1.1 equiv)[1]

-

Solvent: Methanol (Process Grade)[1]

-

Oxidant: Air sparging with KOH (catalytic) or MnO2 (chemical)[1]

Step-by-Step Methodology:

-

Reactor Setup: Charge a glass-lined reactor with Methanol (10 V). Nitrogen purge is not required for the initial charging.

-

Addition: Add 1-(2,4-Dimethylphenyl)propane-1,2-dione (limiting reagent) at 20°C.

-

Condensation: Cool the mixture to 0–5°C. Slowly dose Ethylenediamine (1.1 equiv) over 2 hours.

-

Why: The reaction is exothermic. Controlling temperature prevents polymerization of the diamine.

-

-

Reaction: Warm to room temperature and stir for 4 hours. Monitor by HPLC for disappearance of diketone.

-

Aromatization (The Critical Step):

-

Workup: Neutralize with dilute HCl to pH 7. Concentrate methanol under vacuum.

-

Extraction: Partition residue between MTBE and Water. Wash organic layer with Brine.[1][2]

-

Purification: Crystallize from Heptane/EtOAc (9:1) if solid, or fractional distillation if liquid (bp > 250°C).[1]

Process Flow Diagram:

Figure 2: Process flow for the condensation route, highlighting the critical oxidation of the dihydropyrazine intermediate.

Route B: Suzuki-Miyaura Cross-Coupling Protocol

Principle: Pd-catalyzed coupling of a chloropyrazine with a dimethylphenylboronic acid.[2] Application: Ideal for GMP synthesis where high purity and convergent assembly are required.[1][2]

Mechanism & Causality

Chloropyrazines are electron-deficient, making them excellent electrophiles for oxidative addition.[1][2] However, pyrazine nitrogens can coordinate to Palladium, poisoning the catalyst.[1]

-

Expertise Note: We utilize high-turnover ligands (e.g., XPhos or SPhos) or bulky phosphines to prevent catalyst deactivation.[1][2] We avoid simple Pd(PPh3)4 for scale-up due to stability issues.[1][2]

Scalable Protocol: Synthesis of 2-(2,4-Dimethylphenyl)pyrazine[2]

Reagents:

-

2,4-Dimethylphenylboronic acid (1.2 equiv)[1]

-

Catalyst: Pd(OAc)2 (0.5 mol%) + XPhos (1.0 mol%)[1]

-

Base: K3PO4 (2.0 equiv, granular)[1]

-

Solvent: Toluene/Water (4:1 biphasic system)[1]

Step-by-Step Methodology:

-

Inertion: Purge reactor with Nitrogen (3 cycles). Oxygen is detrimental to the active Pd(0) species.[1]

-

Charging: Charge Toluene, Water, 2-Chloropyrazine, and Boronic Acid. Start agitation.

-

Catalyst Prep: In a separate vessel, pre-mix Pd(OAc)2 and XPhos in a small volume of Toluene to form the active catalyst complex (approx. 15 min stirring).

-

Why: Pre-forming the catalyst ensures immediate activity and reduces induction periods.[1]

-

-

Reaction: Add the catalyst slurry to the main reactor. Heat to 80°C.

-

Monitoring: Reaction typically completes in 2–4 hours.[1][2] Monitor consumption of Chloropyrazine.[1][2]

-

Pd Scavenging (Crucial for Pharma):

-

Separation: Phase separate. Wash organic layer with 5% NaHCO3 and Brine.[1]

-

Isolation: Concentrate Toluene. Recrystallize from Isopropanol (IPA) to yield high-purity product.[1][2]

Data Summary Table:

| Parameter | Condensation Route (A) | Suzuki Coupling (B) |

| Overall Yield | 65–75% | 85–92% |

| Atom Economy | High (Water byproduct) | Moderate (Boronic salts byproduct) |

| Cost Driver | Diketone synthesis | Pd Catalyst & Ligand |

| Impurity Profile | Regioisomers possible | De-halogenated pyrazine, Homocoupling |

| Scalability | Excellent (No chromatography) | Excellent (With Pd scavenging) |

Quality Control & Analytical Standards

For drug development applications, the following impurity controls are mandatory:

-

Regioisomer Analysis: Use 1H-NMR (specifically the aromatic region 7.0–9.0 ppm) to distinguish between 2,3-, 2,5-, and 2,6-substitution patterns if using asymmetric diketones.[1]

-

Residual Metal: ICP-MS must confirm Pd < 10 ppm (for Route B).[1][2]

-

Genotoxic Impurities: Verify absence of hydrazine traces (if used in diketone synthesis) or alkyl halides.[1][2]

References

-

General Pyrazine Synthesis

-

Suzuki Coupling Scale-Up

-

Pd Scavenging Techniques

-

Condensation Chemistry

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,3-Dimethyl-5-n-propylpyrazine [webbook.nist.gov]

- 3. Yoneda Labs [yonedalabs.com]

- 4. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Scalable Transition-Metal-Free Synthesis of Aryl Amines from Aryl Chlorides through X@RONa-Catalyzed Benzyne Formation [organic-chemistry.org]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN108484512B - Method for synthesizing 2,3, 5-trimethylpyrazine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. d-nb.info [d-nb.info]

Troubleshooting & Optimization

Solving solubility issues with 1-(3,4-dimethylphenyl)pyrazine-2,3-dione

Technical Support Center: Solubility Optimization for 1-(3,4-dimethylphenyl)pyrazine-2,3-dione

Executive Summary: The "Brick Dust" Challenge

Welcome to the technical guide for 1-(3,4-dimethylphenyl)pyrazine-2,3-dione . As researchers, we often encounter this molecule (and its analogs) in ion channel research (specifically TRP channels) and kinase inhibition studies.[1][2]

The Core Problem: This molecule exhibits "brick dust" properties.[2][3][4] The planar pyrazine-2,3-dione core facilitates strong intermolecular

This guide provides self-validating protocols to overcome these thermodynamic barriers.

Part 1: Stock Solution Preparation (The "DMSO Trap")

Q: Why does my compound precipitate even in 100% DMSO after freezing?

A: This is a classic issue with hygroscopic solvents and rigid heterocycles.[5][2][3][4] DMSO absorbs atmospheric water.[5][2][3][4] Even 1-2% water content can drastically reduce the solubility of this pyrazine derivative, causing "micro-crashing" that looks like cloudiness or sediment.[5][2]

Troubleshooting Protocol:

-

Use Anhydrous DMSO: Always use fresh, anhydrous DMSO (stored over molecular sieves) for the initial stock.[5][2][3][4]

-

The "Hot Start" Method:

-

Visual Validation: Hold the vial against a light source. If you see "schlieren" lines (swirls) or particulates, it is not dissolved.[1][5][2][4]

Data Table 1: Solvent Solubility Limits (Approximate)

| Solvent | Solubility Limit (mg/mL) | Notes |

| DMSO (Anhydrous) | ~25 - 50 mg/mL | Requires sonication/heat.[2][4] |

| Ethanol (100%) | < 5 mg/mL | Poor solvent due to rigid core.[2][3][4] |

| Water / PBS | < 0.01 mg/mL | Practically insoluble (Brick Dust).[5][2][3][4] |

| PEG 400 | ~10 mg/mL | Good co-solvent for in vivo work.[5][2][3][4] |

| 0.1M NaOH | ~5 - 10 mg/mL | Chemical Trick: Deprotonates the N-4 position.[5][2][3][4] |

Part 2: In Vitro Assay Compatibility

Q: My compound crashes out when I add the DMSO stock to my cell culture media. How do I fix this?

A: This is "Solvent Shock."[5][2][3][4] Adding a high-concentration hydrophobic stock directly to aqueous media causes rapid precipitation before the molecules can disperse.[2][3][4]

The Solution: The Intermediate Dilution Step Do not jump from 100% DMSO to 0.1% DMSO in one step.[2][3] Use an intermediate "spiking" solution.

Protocol: The "3-Step Shift"

-

Stock: 10 mM in DMSO.

-

Intermediate: Dilute Stock 1:10 into pure DMSO or PEG400 (creates 1 mM).

-

Final Dosing: Add the Intermediate dropwise to rapidly stirring media.

Mechanistic Insight: The pyrazine-2,3-dione ring contains an acidic proton at the N-4 position (pKa ~7.5 - 8.5).[2][4] In standard physiological media (pH 7.4), it exists as a mixture of neutral and ionized forms.[1][5]

-

Optimization: If your assay tolerates it, adjust the buffer pH to 8.0 . This deprotonates the N-4 nitrogen, creating a negative charge that drastically increases solubility without altering the core pharmacophore.[5][2]

Figure 1: Decision tree for preventing precipitation during biological assay preparation. Note the critical pH adjustment step.

Part 3: In Vivo Formulation Strategies

Q: We need to dose this orally (PO) or intraperitoneally (IP) in mice. What vehicle should we use?

A: Simple saline or PBS will fail.[5][2][3][4] The compound will form a depot at the injection site or pass through the GI tract unabsorbed.[2] You must use a Co-solvent System or a Suspension .[5][2][3][4]

Option A: The Solution Formulation (For IV/IP)

Best for: Pharmacokinetics (PK) studies where exact dosing is critical.[1]

Vehicle Composition:

-

40% PEG 400 (Co-solvent/Stabilizer)

-

5% Tween 80 (Surfactant to prevent aggregation)[1]

-

50% Saline (Added LAST)

Preparation Order (Critical):

-

Add PEG 400 and vortex.

-

Slowly add warm Saline (37°C) while vortexing. Do not add cold saline. [1][5][2][3][4]

Option B: The Suspension Formulation (For PO - Oral)

Best for: High-dose toxicology or efficacy studies.[2][4]

Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water.[2][3][4]

-

Method: Micronize the compound (mortar and pestle) with a few drops of Tween 80 before adding the Methylcellulose.[3] This "wets" the hydrophobic surface of the crystals, preventing clumps.[5][2]

Figure 2: Formulation selection logic based on administration route.

Part 4: Advanced Chemical Modification

Q: We are moving to lead optimization. How can we permanently fix this solubility issue?

A: If you can modify the structure, focus on the N-4 position of the pyrazine ring.[5][2]

-

Prodrug Strategy: Alkylation of the N-4 nitrogen with a phosphate group (e.g., phosphonooxymethyl) creates a highly soluble prodrug that is cleaved by alkaline phosphatases in vivo to release the active parent drug.[2][4]

-

Salt Formation: Since the N-4 proton is acidic, form a salt using a strong base.[5][2][3][4]

References

-

BenchChem. (2025).[5][2][3][4][6][8] Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from [1]

-

National Center for Biotechnology Information. (2025).[5][2][3][4] Pyrazine-2,3-dione Compound Summary. PubChem.[5][2][3][4] Retrieved from [1]

-

Di, L., & Kerns, E. H. (2016).[1][5][2] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[5][2][3][4] (Standard text for solubility classification).

-

Washington State University. (2026).[5][2][3][4][9] Standard Operating Procedures for Preparation & Administration of DMSO in Rodents. IACUC Guidelines. Retrieved from [1]

-

Li, P., & Zhao, L. (2019).[1][5][2] Developing Early Formulations: Practice and Perspective. International Journal of Pharmaceutics. (Source for PEG/Tween vehicle ratios).

Sources

- 1. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study [mdpi.com]

- 2. Pyrazine - Wikipedia [en.wikipedia.org]

- 3. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]

- 4. Pyrazine-2,3-diol | C4H4N2O2 | CID 2774693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Showing Compound Pyrazine (FDB012468) - FooDB [foodb.ca]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. quora.com [quora.com]

- 8. benchchem.com [benchchem.com]

- 9. iacuc.wsu.edu [iacuc.wsu.edu]

Technical Support Center: Optimization of Pyrazine-2,3-dione Formation

Ticket ID: PYZ-OPT-2024 Subject: Troubleshooting & Optimizing Reflux Parameters for 2,3-Dioxopyrazine Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Kinetic Logic

The Core Challenge: The formation of the pyrazine-2,3-dione core (and its benzo-fused analog, quinoxaline-2,3-dione) via the condensation of 1,2-diamines with dialkyl oxalates is a classic "Goldilocks" kinetic problem.[1]

The reaction proceeds in two distinct mechanistic steps:[2]

-

Rapid N-Acylation: The first amine attacks the oxalate ester to form an open-chain oxamic ester intermediate .[1] This occurs readily, often at room temperature.[1]

-

Slow Cyclization (Rate-Determining Step): The second amine must attack the distal ester carbonyl to close the ring.[1] This step is entropically disfavored compared to the first and requires significant thermal activation (reflux) to overcome the activation energy barrier and expel the second equivalent of alcohol.

The Reflux Paradox:

-

Insufficient Reflux: Results in contamination with the open-chain intermediate (often an insoluble solid that mimics the product).[1]

-

Excessive Reflux: Causes oxidative darkening (charring) and the formation of polymeric side products, particularly when using electron-rich diamines (e.g., o-phenylenediamine).[1]

Diagnostic Matrix: Reading Your Reaction

Use this table to diagnose the state of your reaction based on physical observations.

| Symptom | Probable Root Cause | Kinetic Status | Corrective Action |

| White/Pale precipitate forms immediately (<10 min). | Formation of the open-chain bis-oxamide or mono-oxamic ester.[1] | Kinetic Trap: The intermediate precipitated before cyclization could occur.[1] | Do NOT Filter. Increase solvent volume or switch to a higher-boiling solvent (e.g., ethoxyethanol) and continue reflux.[1] |

| Yield is high, but melting point is broad/low. | Mixture of cyclized product and open-chain intermediate.[1] | Incomplete Cyclization: Reflux time was insufficient to drive the equilibrium to the ring-closed form.[1] | Check TLC. If a lower |

| Reaction mixture turns dark brown/black. | Oxidative degradation of the diamine precursor. | Thermal Overshoot: Reflux was too long or oxygen was present.[1] | Repeat under Argon/Nitrogen.[1] Reduce reflux time. Add antioxidant (e.g., NaHSO₃) if compatible. |